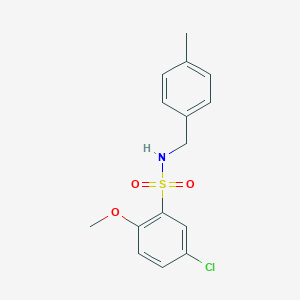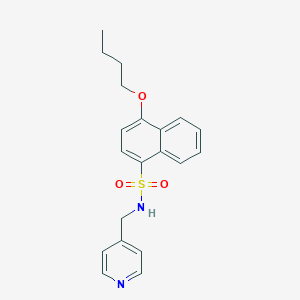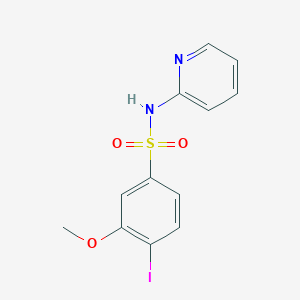
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide, also known as CMBS, is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays an important role in protein folding and secretion.
作用机制
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide binds covalently to the active site of PDI, inhibiting its enzymatic activity. PDI has four domains, and 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide selectively targets the b' domain, which is responsible for the isomerase activity. The inhibition of PDI by 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide leads to the accumulation of misfolded proteins, which triggers the UPR. The UPR is a cellular stress response that helps to restore protein homeostasis by increasing the capacity for protein folding and degradation.
Biochemical and physiological effects:
In addition to its role in protein folding and secretion, PDI has been implicated in various cellular processes, including cell adhesion, migration, and apoptosis. 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to inhibit cell migration and induce apoptosis in cancer cells. 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide is a potent and selective inhibitor of PDI, making it a valuable tool compound for studying the role of PDI in cellular processes. However, 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has some limitations for lab experiments. It is a reactive compound that can interact with other proteins and molecules, leading to off-target effects. 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide also has low solubility in water, which can limit its use in some experiments.
未来方向
There are many potential future directions for research on 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide and PDI inhibition. One area of interest is the development of more potent and selective PDI inhibitors. Another area of interest is the identification of specific cellular processes that are regulated by PDI, and the development of PDI inhibitors for these processes. Finally, the use of PDI inhibitors in combination with other therapies, such as chemotherapy and radiation therapy, could be a promising strategy for cancer treatment.
合成方法
The synthesis of 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base. The product is then purified by recrystallization. The yield of 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide is typically around 50%.
科学研究应用
5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been used as a tool compound to study the role of PDI in various cellular processes. PDI is involved in the folding and secretion of many proteins, including antibodies, hormones, and enzymes. Inhibition of PDI by 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide can lead to the accumulation of misfolded proteins and the activation of the unfolded protein response (UPR). 5-chloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to induce UPR in cancer cells, suggesting that PDI inhibition could be a potential strategy for cancer therapy.
属性
分子式 |
C15H16ClNO3S |
|---|---|
分子量 |
325.8 g/mol |
IUPAC 名称 |
5-chloro-2-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-11-3-5-12(6-4-11)10-17-21(18,19)15-9-13(16)7-8-14(15)20-2/h3-9,17H,10H2,1-2H3 |
InChI 键 |
TZNYVBBFMKTSMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
规范 SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)

![1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)
